An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-(chloromethyl)thiophene
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-(chloromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)thiophene, a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its applications and safety considerations.
Chemical and Physical Properties
2-Chloro-5-(chloromethyl)thiophene is a halogenated derivative of thiophene. The presence of a chloro group on the thiophene ring and a reactive chloromethyl group makes it a versatile building block in medicinal chemistry.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23784-96-5 | |
| Molecular Formula | C₅H₄Cl₂S | |
| Molecular Weight | 167.06 g/mol | |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 83-85 °C at 8 mmHg | |
| Density | 1.385 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.575 | |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Storage Temperature | -20°C |
Spectroscopic Data
The structural identity of 2-Chloro-5-(chloromethyl)thiophene can be confirmed by various spectroscopic methods. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.
¹H NMR Spectral Data (Neat)
| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) |
| H-3 | 6.53 | J(H3,H4) = 3.7 |
| H-4 | 6.64 | J(H3,CH2) = 0.0 |
| -CH₂Cl | 4.50 | J(H4,CH2) = 0.7 |
| Source: TAKAHASHI,K. ET AL. BULL.CHEM.SOC.JPN. 36, 108 (1963)[3] |
¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| C5 | 139.09 |
| C2 | 131.43 |
| C3 | 126.85 |
| C4 | 125.93 |
| -CH₂Cl | 40.26 |
| Source: ChemicalBook[3] |
IR Spectral Data
The infrared spectrum is available as a liquid film.[3] Characteristic peaks are expected for C-H stretching of the aromatic ring, C-C stretching within the ring, C-S stretching, and C-Cl stretching.
Synthesis of 2-Chloro-5-(chloromethyl)thiophene
A common and effective method for the synthesis of 2-Chloro-5-(chloromethyl)thiophene is the chloromethylation of 2-chlorothiophene.[1]
Synthesis Workflow
Caption: Synthesis workflow for 2-Chloro-5-(chloromethyl)thiophene.
Detailed Experimental Protocol
This protocol is a representative procedure for the chloromethylation of 2-chlorothiophene.[1][2]
Reagents and Materials:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride (or other drying agent)
-
Reaction flask with magnetic stirrer, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Preparation: In a well-ventilated fume hood, charge a reaction flask with 2-chlorothiophene and an anhydrous solvent such as dichloromethane.[1]
-
Cooling: Cool the mixture in an ice bath with stirring.[1]
-
Preparation of Chloromethylating Agent: In a separate vessel, prepare a mixture of paraformaldehyde and concentrated hydrochloric acid. Add a catalytic amount of zinc chloride to this mixture.[1]
-
Addition: Add the acidic formaldehyde mixture dropwise to the cooled solution of 2-chlorothiophene with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.[1]
-
Work-up:
-
Quench the reaction by the slow addition of water.[1]
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.[1]
-
Combine the organic extracts and wash successively with water and a saturated sodium bicarbonate solution.[4]
-
Dry the organic layer over anhydrous calcium chloride.[4]
-
-
Purification:
Safety Precautions:
-
This reaction involves corrosive and flammable materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1][2]
-
The procedure should be carried out in a well-ventilated fume hood.[1][4]
-
The product is lachrymatory.[4]
Applications in Drug Development
2-Chloro-5-(chloromethyl)thiophene is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The reactive chloromethyl group allows for nucleophilic substitution, enabling the coupling of the 5-chlorothiophen-2-yl moiety to other molecular scaffolds.[1]
Precursor to Antifungal Agents
A notable application is in the synthesis of the antifungal agent Tioconazole.[1]
Caption: Role of 2-Chloro-5-(chloromethyl)thiophene in Tioconazole synthesis.
Mechanism of Action of Tioconazole
Tioconazole, synthesized from 2-Chloro-5-(chloromethyl)thiophene, functions by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] This leads to disruption of the membrane's integrity and ultimately, fungal cell death.[5] The specific target is the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 pathway.[5][6]
Caption: Mechanism of action of Tioconazole.
Safety Information
2-Chloro-5-(chloromethyl)thiophene is a hazardous chemical and should be handled with appropriate safety precautions.
| Category | Information |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended. |
| Source: Sigma-Aldrich |
This guide provides essential information for the safe handling, synthesis, and application of 2-Chloro-5-(chloromethyl)thiophene in a research and development setting. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. What is the mechanism of Tioconazole? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-5-chloromethylthiophene(23784-96-5) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pharmacodynamics and Toxicity of Tioconazole_Chemicalbook [chemicalbook.com]
- 6. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iqb.es [iqb.es]


